Fmoc-N-[2-(tritylmercapto)ethyl]-glycine chemical properties
Fmoc-N-[2-(tritylmercapto)ethyl]-glycine chemical properties
An In-Depth Technical Guide to Fmoc-N-[2-(tritylmercapto)ethyl]-glycine
Authored by: A Senior Application Scientist
Introduction
Fmoc-N-[2-(tritylmercapto)ethyl]-glycine is a specialized amino acid derivative that has become an invaluable tool in modern peptide synthesis and drug discovery.[1] Its unique trifunctional structure, featuring a base-labile Fmoc protecting group, an acid-labile trityl-protected thiol, and a carboxylic acid, provides researchers with a versatile building block for creating complex peptides and peptidomimetics with tailored functionalities.[1][2] This guide offers an in-depth exploration of the chemical properties, applications, and key experimental protocols associated with this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization.
Physicochemical Properties
The utility of Fmoc-N-[2-(tritylmercapto)ethyl]-glycine in chemical synthesis is underpinned by its distinct physicochemical properties. A summary of these properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₃₈H₃₃NO₄S |
| Molecular Weight | 599.74 g/mol [1] |
| Appearance | White solid[1] |
| Melting Point | 156 - 163 °C[1] |
| Purity (typical) | ≥ 98% (HPLC)[1] |
| CAS Number | 882847-27-0[1] |
Structural Rationale and Functional Significance
The strategic placement of three key functional moieties within a single molecule is central to the versatility of Fmoc-N-[2-(tritylmercapto)ethyl]-glycine.
Figure 1: Chemical structure of Fmoc-N-[2-(tritylmercapto)ethyl]-glycine.
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The Fmoc Group (9-fluorenylmethyloxycarbonyl): This bulky aromatic group serves as a temporary protecting group for the secondary amine. Its critical feature is its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][4][5] This allows for the selective deprotection of the N-terminus during solid-phase peptide synthesis (SPPS) without affecting acid-labile side-chain protecting groups, a cornerstone of the orthogonal synthesis strategy.[6] The release of the dibenzofulvene-piperidine adduct during deprotection can be monitored by UV spectroscopy at around 301 nm, providing a real-time method to track the reaction's progress.[7]
-
The Trityl (Trt) Group: The trityl group is a bulky, acid-labile protecting group for the thiol functionality.[2] Its significant steric hindrance prevents the highly reactive thiol group from engaging in unwanted side reactions, such as oxidation to disulfides, during the iterative cycles of SPPS.[2] The trityl group is stable to the basic conditions used for Fmoc removal but can be cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA), typically in the presence of scavengers to trap the released trityl cation.[8]
-
The N-substituted Glycine Backbone: The substitution on the glycine nitrogen atom introduces several important characteristics. It creates a peptoid-like structure, which can impart resistance to proteolytic degradation, a significant advantage for therapeutic peptides.[2] This N-substitution also disrupts the typical hydrogen bonding patterns of the peptide backbone, which can be strategically used to modulate the peptide's secondary structure and prevent aggregation.
Synthesis and Purification
A common synthetic route to N-substituted glycine esters, including derivatives like Fmoc-N-[2-(tritylmercapto)ethyl]-glycine, begins with the known N-(2-aminoethyl)glycine.[9] The synthesis involves the protection of the amino and thiol groups, followed by the introduction of the glycine moiety. The final product is typically purified by column chromatography to achieve the high purity required for peptide synthesis.
Applications in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-N-[2-(tritylmercapto)ethyl]-glycine is a powerful building block for introducing a versatile chemical handle into a peptide sequence.[1] The protected thiol group can be unmasked at a desired stage of the synthesis or after cleavage from the resin, allowing for a wide range of modifications, including:
-
Cyclization: The thiol group can be used to form intramolecular disulfide bonds with a cysteine residue elsewhere in the peptide chain, creating cyclic peptides with constrained conformations.
-
Bioconjugation: The deprotected thiol serves as a nucleophile for conjugation to various molecules, such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs for targeted delivery.[10]
-
Surface Immobilization: Peptides can be attached to surfaces of biosensors or other materials through the thiol group.[10]
SPPS Workflow with Fmoc-N-[2-(tritylmercapto)ethyl]-glycine
The incorporation of Fmoc-N-[2-(tritylmercapto)ethyl]-glycine into a growing peptide chain on a solid support follows the standard Fmoc-SPPS cycle.
Figure 2: SPPS cycle for incorporating Fmoc-N-[2-(tritylmercapto)ethyl]-glycine.
Key Experimental Protocols
The following protocols are provided as a guide for the deprotection of the Fmoc and trityl groups. Optimization may be required based on the specific peptide sequence and solid support.
Protocol 1: On-Resin Fmoc Deprotection
This protocol describes the standard procedure for removing the Fmoc group to expose the N-terminal amine for the next coupling step.
Materials:
-
Peptidyl-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF
-
DMF for washing
-
Reaction vessel for SPPS
Procedure:
-
Swell the peptidyl-resin in DMF for at least 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin slurry at room temperature for 3-5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next amino acid coupling.
Monitoring the Deprotection: The progress of the Fmoc deprotection can be monitored by collecting the filtrate after the deprotection steps and measuring its absorbance at approximately 301 nm.[7] A plateau in the absorbance indicates the completion of the reaction.
Protocol 2: On-Resin Trityl Deprotection of the Thiol Group
This protocol allows for the selective removal of the trityl group from the thiol side chain while the peptide is still attached to the resin. This is useful for on-resin cyclization or modification.
Materials:
-
Peptidyl-resin containing a Trt-protected thiol
-
Deprotection cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Dichloromethane (DCM) for washing
-
DMF for washing
-
Reaction vessel for SPPS
Procedure:
-
Wash the peptidyl-resin with DCM and then dry it under a stream of nitrogen.
-
Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the resin slurry at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.
-
Drain the deprotection cocktail.
-
Wash the resin thoroughly with DCM (3-5 times).
-
Wash the resin with DMF (3-5 times).
-
The resin now has a deprotected thiol group ready for further on-resin chemistry.
Causality Behind Experimental Choices:
-
TIS as a Scavenger: Triisopropylsilane is a crucial component of the deprotection cocktail.[5] The highly reactive trityl cation released during deprotection can otherwise re-attach to nucleophilic side chains (e.g., tryptophan) or cause other side reactions. TIS acts as a scavenger, efficiently trapping the trityl cation.
-
Anhydrous Conditions: It is important to use anhydrous solvents for the deprotection reaction to minimize water-related side reactions.
Handling and Storage
To ensure the integrity and reactivity of Fmoc-N-[2-(tritylmercapto)ethyl]-glycine, proper handling and storage are essential.
-
Storage: The compound should be stored at 0 - 8 °C in a tightly sealed container, protected from light and moisture.[1]
-
Handling: Handle the compound in a well-ventilated area, using appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Fmoc-N-[2-(tritylmercapto)ethyl]-glycine is a highly valuable and versatile building block in the field of peptide chemistry. Its unique combination of orthogonally protected functional groups allows for the synthesis of complex, modified peptides that are crucial for advancing research in drug discovery, diagnostics, and materials science. A thorough understanding of its chemical properties and the rationale behind the associated experimental protocols, as outlined in this guide, will enable researchers to fully leverage the potential of this powerful synthetic tool.
References
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Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
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Aapptec. (n.d.). Technical Support Information Bulletin 1140 - Fast Fmoc Deprotection-Coupling Procedure. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
- Fields, G. B. (1997). 4.3.6.5.2 UV Monitoring The chromophore of Fmoc amino acids, dibenzofulvene and the fulvene-piperidine adduct has allowed the mo. In Methods in Enzymology (Vol. 289, pp. 104-106). Academic Press.
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 17-27). Humana Press.
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Gariépy, J., & Judd, A. K. (1999). Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection during the... ResearchGate. Retrieved from [Link]
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Activotec. (n.d.). UV Synthesis Monitoring. Retrieved from [Link]
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ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase.... Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from [Link]
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PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Deep learning predicts near-accurate UV−vis Fmoc deprotection traces.... Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
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Semantic Scholar. (2019). Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. Retrieved from [Link]
-
ResearchGate. (2008). A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy. Retrieved from [Link]
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